2-(5-bromo-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(5-bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-(5-bromo-1h-pyrazol-1-yl)propanoic acid, have been noted for their broad range of biological properties .
Mode of Action
Pyrazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biological processes .
Result of Action
Pyrazole derivatives have been reported to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazoline derivatives, which include 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid, have been associated with a variety of biological and pharmacological activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that pyrazoline derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-1H-pyrazole with an appropriate propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(5-bromo-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-(5-fluoro-1H-pyrazol-1-yl)propanoic acid
- 2-(5-iodo-1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-(5-bromo-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-bromopyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-5(7)2-3-8-9/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZAKWKPGQYOIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=CC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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